Rebamipide, (R)-

概要

説明

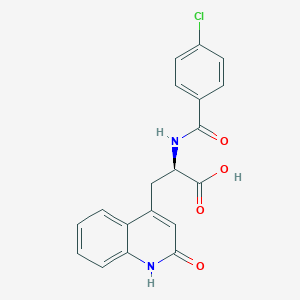

Rebamipide, ®- is an amino acid derivative of 2-(1H)-quinolinone. It is primarily used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis. This compound enhances mucosal defense, scavenges free radicals, and temporarily activates genes encoding cyclooxygenase-2 .

準備方法

Synthetic Routes and Reaction Conditions

Rebamipide can be synthesized through various routes. One common method involves the reaction of 2-(1H)-quinolinone with 4-chlorobenzoyl chloride in the presence of a base to form the intermediate 2-(4-chlorobenzoyl)-1H-quinolin-4-one. This intermediate is then reacted with an amino acid derivative to yield Rebamipide .

Industrial Production Methods

Industrial production of Rebamipide often involves recrystallization techniques to isolate different crystal forms. These forms are characterized by differential thermal analysis, thermogravimetric analysis, powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance .

化学反応の分析

Types of Reactions

Rebamipide undergoes various chemical reactions, including:

Oxidation: Rebamipide can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert Rebamipide into its reduced forms.

Substitution: Substitution reactions can occur at the quinolinone ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce amino acid derivatives .

科学的研究の応用

Rebamipide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying quinolinone derivatives and their reactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Widely used for treating gastrointestinal disorders, including ulcers and gastritis. .

Industry: Utilized in the formulation of pharmaceuticals, particularly for its gastroprotective properties.

作用機序

Rebamipide exerts its effects by enhancing mucosal defense mechanisms. It scavenges free radicals, thereby reducing oxidative stress. Additionally, it activates genes encoding cyclooxygenase-2, which plays a role in mucosal healing and protection. Rebamipide also stimulates the production of prostaglandins and mucus glycoproteins, further contributing to its protective effects .

類似化合物との比較

Rebamipide is unique compared to other gastroprotective agents due to its multiple mechanisms of action. Similar compounds include:

Cetraxate: Another gastroprotective agent, but Rebamipide has been shown to be superior in clinical studies.

Proton Pump Inhibitors: While these reduce gastric acid secretion, Rebamipide enhances mucosal defense without affecting acid production.

Misoprostol: A prostaglandin analog that also protects the gastric mucosa, but Rebamipide has additional free radical scavenging properties.

Rebamipide’s unique combination of enhancing mucosal defense, scavenging free radicals, and activating protective genes sets it apart from other similar compounds.

生物活性

Rebamipide, a synthetic compound primarily used for treating gastric disorders, exhibits a range of biological activities that extend beyond its initial application as an antiulcer agent. This article reviews the biological activity of Rebamipide (R)-, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications in cancer and inflammatory diseases.

Rebamipide's biological activity is attributed to several key mechanisms:

- Mucosal Protection : Rebamipide promotes the synthesis of mucus glycoproteins and stimulates prostaglandin production, which enhances gastric mucosal defense against irritants and promotes healing .

- Anti-inflammatory Effects : The compound inhibits the production of reactive oxygen species (ROS) and inflammatory cytokines, thereby reducing inflammation in gastric tissues . It also suppresses neutrophil activation, which is crucial in managing inflammatory responses .

- Inhibition of Phospholipase D : Recent studies indicate that Rebamipide downregulates phospholipase D (PLD) expression and activity in gastric cancer cells. This suppression leads to decreased cell proliferation and inflammation, suggesting a potential role in cancer therapy .

Gastric Cancer

Rebamipide has shown promise in inhibiting gastric cancer cell proliferation. In vitro studies demonstrated that treatment with Rebamipide resulted in a dose-dependent decrease in PLD1 and PLD2 mRNA levels, with significant reductions observed at concentrations as low as 2 mM . The compound also inhibited the expression of oncogenes such as c-Myc and cyclin D1, which are critical for cell cycle progression.

Table 1: Effects of Rebamipide on Gastric Cancer Cells

| Concentration (mM) | PLD1 mRNA Inhibition (%) | PLD2 mRNA Inhibition (%) | Cell Proliferation Inhibition (%) |

|---|---|---|---|

| 2 | 30 | 25 | 20 |

| 5 | 50 | 45 | 40 |

Other Cancers

In addition to gastric cancer, Rebamipide's effects on other cancers have been explored. For instance, it has been suggested that the compound may inhibit tumor growth in colorectal carcinoma through similar mechanisms involving PLD suppression .

Protective Effects on Epithelial Cells

Rebamipide has been studied for its protective effects on lacrimal duct epithelial cells (LDECs). In an experimental model of lacrimal duct damage induced by benzalkonium chloride (BAC), Rebamipide preserved the integrity of tight junctions between epithelial cells and improved cell survival. This suggests potential applications in ocular surface diseases where inflammation plays a significant role .

Case Study: Lacrimal Duct Damage Model

In a rabbit model:

- Control Group : Healthy microvilli observed.

- BAC Group : Severe disruption noted.

- BAC + Rebamipide Group : Restoration of microvilli structure comparable to control.

Clinical Applications

Rebamipide is already approved for use in several Asian countries for treating gastritis and peptic ulcers. Its anti-inflammatory properties have led to investigations into its efficacy against non-erosive reflux disease (NERD) and other gastrointestinal disorders. However, recent clinical trials suggest limited effectiveness in patients with proton pump inhibitor-refractory NERD symptoms .

特性

IUPAC Name |

(2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111911-90-1 | |

| Record name | Rebamipide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111911901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REBAMIPIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NN7A18D2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。